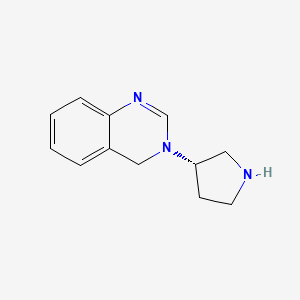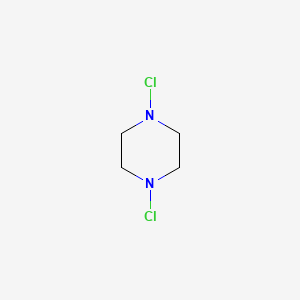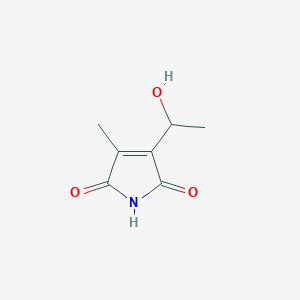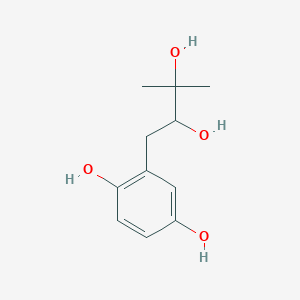
(S)-3-(pyrrolidin-3-yl)-3,4-dihydroquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(pyrrolidin-3-yl)-3,4-dihydroquinazoline is a chiral compound that belongs to the class of quinazoline derivatives. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This specific compound features a pyrrolidine ring attached to the quinazoline structure, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(pyrrolidin-3-yl)-3,4-dihydroquinazoline typically involves the reaction of quinazoline derivatives with pyrrolidine under specific conditions. One common method includes the use of a catalyst-free synthesis approach, where N-hetaryl ureas and alcohols are utilized. The reaction proceeds through the intermediate formation of hetaryl isocyanates, which then react with pyrrolidine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-(pyrrolidin-3-yl)-3,4-dihydroquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolines, dihydroquinazolines, and quinazoline N-oxides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(S)-3-(pyrrolidin-3-yl)-3,4-dihydroquinazoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-3-(pyrrolidin-3-yl)-3,4-dihydroquinazoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline: The parent compound with a benzene ring fused to a pyrimidine ring.
Dihydroquinazoline: A reduced form of quinazoline.
Pyrrolidine: A simple heterocyclic amine with a five-membered ring.
Uniqueness
(S)-3-(pyrrolidin-3-yl)-3,4-dihydroquinazoline is unique due to the presence of both the quinazoline and pyrrolidine rings, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H15N3 |
|---|---|
Peso molecular |
201.27 g/mol |
Nombre IUPAC |
3-[(3S)-pyrrolidin-3-yl]-4H-quinazoline |
InChI |
InChI=1S/C12H15N3/c1-2-4-12-10(3-1)8-15(9-14-12)11-5-6-13-7-11/h1-4,9,11,13H,5-8H2/t11-/m0/s1 |
Clave InChI |
PCRZVTQUCCNQDX-NSHDSACASA-N |
SMILES isomérico |
C1CNC[C@H]1N2CC3=CC=CC=C3N=C2 |
SMILES canónico |
C1CNCC1N2CC3=CC=CC=C3N=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Chloro-3-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13949778.png)


![Butanoic acid, 4-[(phenylthioxomethyl)thio]-](/img/structure/B13949792.png)
![(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanamine](/img/structure/B13949796.png)
![2-Chloro-1-(1,5-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)propan-1-one](/img/structure/B13949800.png)
![3-Oxa-1-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13949808.png)




